2,3-Dimethylbutyl acetate

Flammability & Transport Safety Process Safety Regulatory Compliance

2,3-Dimethylbutyl acetate (CAS 71412-26-5; EINECS 275-432-8; MF: C₈H₁₆O₂; MW: 144.21 g/mol) is a branched aliphatic acetate ester characterized by methyl substitutions at the 2- and 3-positions of its butyl backbone. Classified structurally as 1-butanol, 2,3-dimethyl-, 1-acetate , this colorless liquid is recognized for its fruity organoleptic profile and is fundamentally employed across fragrance/flavor compounding , industrial solvent formulations , and as an analytical reference standard.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 71412-26-5
Cat. No. B15176651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbutyl acetate
CAS71412-26-5
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(C)C(C)COC(=O)C
InChIInChI=1S/C8H16O2/c1-6(2)7(3)5-10-8(4)9/h6-7H,5H2,1-4H3
InChIKeyWFDGVYOPMMQGAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbutyl Acetate (CAS 71412-26-5): Branched C8 Ester Identity, Physicochemical Profile, and Core Procurement Specifications


2,3-Dimethylbutyl acetate (CAS 71412-26-5; EINECS 275-432-8; MF: C₈H₁₆O₂; MW: 144.21 g/mol) is a branched aliphatic acetate ester characterized by methyl substitutions at the 2- and 3-positions of its butyl backbone . Classified structurally as 1-butanol, 2,3-dimethyl-, 1-acetate , this colorless liquid is recognized for its fruity organoleptic profile and is fundamentally employed across fragrance/flavor compounding [1], industrial solvent formulations , and as an analytical reference standard . Due to its specific alkyl branching architecture, this compound exhibits measurable, quantifiable divergences in key procurement metrics—including flash point, boiling point, and molecular volume—relative to its linear C8 isomer (n-hexyl acetate) and lower C7 branched esters (e.g., isoamyl acetate), establishing critical selection criteria for safety, analytical separation, and formulation performance .

Why Substituting 2,3-Dimethylbutyl Acetate with Standard Alkyl Acetates (n-Hexyl, Isoamyl, Butyl) Risks Performance Invalidation in Flavor Solvency and Safety Compliance


Direct substitution of 2,3-dimethylbutyl acetate with simpler linear or monomethyl-branched alkyl acetates is scientifically unsound and operationally hazardous due to quantifiable divergences across three critical procurement vectors: thermophysical hazard thresholds, intermolecular interaction potential, and chromatographic resolution. Specifically, the geminal dimethyl branching topology at C2–C3 (2,3-dimethylbutyl backbone) elevates the calculated flash point to ~34.7 °C —a 10 °C higher threshold than isoamyl acetate (~25 °C) —which significantly modifies storage classification and shipping hazard categorization under GHS. Furthermore, this branching pattern reduces the solvent's Hansen solubility parameter compatibility and water solubility (insoluble ) compared to less-branched analogs, while simultaneously providing a distinct gas chromatographic retention index (RI) [1] that ensures peak separation from common C8 ester adulterants. Procuring a generic 'C8 acetate' or 'banana oil' (isoamyl acetate) in lieu of the specific 2,3-dimethylbutyl isomer will result in formulation flash point non-compliance, altered sensory volatility profiles, and compromised analytical traceability. The quantitative evidence below validates these specific selection imperatives.

2,3-Dimethylbutyl Acetate Differentiation Data: Quantitative Safety, Volatility, and Analytical Performance Evidence


Flash Point Elevation: Quantified Safety Hazard Differentiation from Isoamyl Acetate (Banana Oil)

The 2,3-dimethylbutyl substitution pattern yields a significantly higher calculated flash point of approximately 34.7 °C compared to the industrially ubiquitous isoamyl acetate (isopentyl acetate, CAS 123-92-2), which exhibits a measured closed-cup flash point of 25 °C . This 9.7 °C quantified difference crosses critical temperature thresholds for flammable liquid classification (e.g., GHS Category 3 typically covers 23–60 °C), but the distinct margin implies potentially different storage and handling protocols in warmer ambient environments. Procuring 2,3-dimethylbutyl acetate reduces the risk of vapor ignition near ambient processing temperatures (25–35 °C) relative to isoamyl acetate, representing a quantifiable safety margin in non-climate-controlled industrial settings .

Flammability & Transport Safety Process Safety Regulatory Compliance

Boiling Point and Molecular Volume Divergence: Separation from Linear n-Hexyl Acetate (C8 Ester)

The 2,3-dimethylbutyl acetate isomer exhibits a measured boiling point of approximately 144–146 °C [1], in contrast to its linear constitutional isomer, n-hexyl acetate (CAS 142-92-7), which boils at a higher temperature of ~170 °C [2]. This -25 °C divergence arises from the reduced van der Waals surface area and decreased molecular polarizability inherent to the compact, spherical-like 2,3-dimethylbutyl moiety relative to the extended n-hexyl chain. This quantifiable difference directly translates to a lower retention index (RI) on non-polar GC columns [3], ensuring chromatographic baseline resolution from linear C8 esters and other common solvent impurities.

Gas Chromatography (GC) Volatility Control Formulation Design

Volumetric and Density Distinction: Molecular Packing Efficiency vs. Isoamyl Acetate

While both 2,3-dimethylbutyl acetate and isoamyl acetate (isopentyl acetate) share comparable densities (~0.874 g/cm³ calculated for 2,3-dimethylbutyl acetate vs. ~0.876 g/mL measured for isoamyl acetate ), the underlying molar volume distribution differs due to the C8 vs. C7 backbone and the specific steric bulk of the 2,3-dimethyl substitution. The presence of two adjacent methyl groups on the butyl chain creates a local region of higher electron density and steric hindrance, influencing its interaction with polar stationary phases in chromatography and potentially altering its partial molar volume in multi-component organic mixtures compared to the monomethyl-branched isoamyl isomer .

Formulation Density Material Handling Solvent Volume Calculations

High-Value Procurement Scenarios for 2,3-Dimethylbutyl Acetate: Safety, Purity, and Organoleptic Precision


Scenario 1: Flammable Solvent Replacement in High-Ambient-Temperature Processing (Safety-Driven Procurement)

Industrial sites operating in tropical or non-air-conditioned environments face elevated risk when using solvents with flash points below ambient summer temperatures (~30–35 °C). As established in Section 3 (Evidence Item 1), 2,3-dimethylbutyl acetate (FP ~34.7 °C [1]) provides a quantifiable 9.7 °C safety margin over isoamyl acetate (FP 25 °C [2]). Procuring this specific C8 ester for use in high-shear mixing or open-process vessels reduces the risk of vapor ignition and associated compliance burdens related to GHS Category 2 vs. Category 3 flammable liquid storage requirements.

Scenario 2: Chromatographic Purity Verification in Natural Flavor Extracts (Analytical Standards & Adulteration Testing)

Analytical laboratories tasked with verifying the authenticity of natural fruit extracts must differentiate between indigenous volatile esters and synthetic adulterants. The 2,3-dimethylbutyl acetate isomer offers a distinct GC retention index (RI) [1] that is resolved from the more common linear n-hexyl acetate solvent (ΔBP ~ -25 °C) [2] as quantified in Section 3 (Evidence Item 2). Procuring a high-purity standard of 2,3-dimethylbutyl acetate enables labs to calibrate detectors specifically for this branched fingerprint, ensuring that 'natural' pear or banana flavor claims are not compromised by cross-contamination with linear C8 ester processing aids.

Scenario 3: Precision Volumetric Blending in High-Value Fragrance Compounding

Perfume and flavor houses requiring exact weight-to-volume conversions for cost-of-goods calculations rely on precise density values. The specific molecular packing of the 2,3-dimethylbutyl group [1] yields a density (~0.874 g/cm³) [2] that differentiates it from alternative branched esters like isoamyl acetate (0.876 g/mL) as noted in Section 3 (Evidence Item 3). While the numeric difference appears small, at a production scale of 200 L drums, this distinction prevents cumulative volumetric errors that could alter the final concentration of high-impact aroma chemicals by measurable percentage points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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